1H-Pyrrole-2,5-dione, 1-[(4-nitrophenyl)amino]-
CAS No.: 20970-39-2
Cat. No.: VC20324714
Molecular Formula: C10H7N3O4
Molecular Weight: 233.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 20970-39-2 |
|---|---|
| Molecular Formula | C10H7N3O4 |
| Molecular Weight | 233.18 g/mol |
| IUPAC Name | 1-(4-nitroanilino)pyrrole-2,5-dione |
| Standard InChI | InChI=1S/C10H7N3O4/c14-9-5-6-10(15)12(9)11-7-1-3-8(4-2-7)13(16)17/h1-6,11H |
| Standard InChI Key | WLBZTNMEYOPIKF-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC=C1NN2C(=O)C=CC2=O)[N+](=O)[O-] |
Introduction
Synthesis and Reaction Optimization
Synthetic Routes
The synthesis of 1H-Pyrrole-2,5-dione, 1-[(4-nitrophenyl)amino]- typically involves a two-step process:
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Formation of Maleamic Acid Intermediate:
A condensation reaction between 4-nitroaniline and maleic anhydride in dimethylformamide (DMF) at 25°C for 3 hours yields N-(4-nitrophenyl)maleamic acid. This intermediate is isolated via precipitation in ice-cold water, followed by recrystallization in methanol, achieving a 70% yield . -
Cyclodehydration to Maleimide:
The maleamic acid undergoes cyclodehydration using concentrated sulfuric acid (H₂SO₄) and phosphorus pentoxide (P₂O₅) at 65°C for 3 hours. The product, 1H-Pyrrole-2,5-dione, 1-[(4-nitrophenyl)amino]-, is precipitated in cold water and recrystallized in ethanol, yielding 65–70% .
Reaction Conditions and Yield Optimization
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Temperature | 65°C | Maximizes cyclization efficiency |
| Reaction Time | 3 hours | Balances completion vs. side reactions |
| Solvent (Cyclization) | H₂SO₄/P₂O₅ | Facilitates dehydration |
| Purification Method | Recrystallization (Ethanol) | Enhances purity to >95% |
Industrial-scale production employs continuous flow reactors to improve thermal control and scalability .
Structural and Electronic Characteristics
Molecular Geometry
X-ray crystallography and density functional theory (DFT) studies reveal a planar pyrrole-2,5-dione ring with bond lengths and angles consistent with conjugated enone systems. Key structural features include :
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C=O Bond Length: 1.21 Å (positions 2 and 5).
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C-N Bond (Nitrophenyl): 1.38 Å, indicating partial double-bond character due to resonance.
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Dihedral Angle (Pyrrole-Nitrophenyl): 12.5°, demonstrating moderate conjugation between the rings.
Spectroscopic Data
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FT-IR: Strong absorptions at 1775 cm⁻¹ (C=O stretching) and 1520 cm⁻¹ (asymmetric NO₂ stretching) .
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¹H NMR (DMSO-d₆): δ 8.21 (d, 2H, Ar-H), δ 7.85 (d, 2H, Ar-H), δ 6.92 (s, 1H, NH) .
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¹³C NMR: 168.2 ppm (C=O), 146.5 ppm (C-NO₂), 124.8 ppm (Ar-C) .
Electronic Properties
DFT calculations highlight a HOMO-LUMO gap of 3.8 eV, suggesting potential for charge-transfer applications. The nitrophenyl group acts as a strong electron-withdrawing moiety, polarizing the pyrrole-dione core .
Chemical Reactivity and Mechanisms
Nucleophilic Substitution
The electron-deficient maleimide ring undergoes nucleophilic attack at the α,β-unsaturated carbonyl positions. For example:
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Amine Addition: Reacts with primary amines to form pyrrolidine-2,5-dione derivatives .
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Thiol-Michael Addition: Forms stable thioether adducts with cysteine residues, relevant in bioconjugation.
Electrophilic Aromatic Substitution
The nitrophenyl group directs electrophiles to the meta position, enabling functionalization (e.g., nitration, sulfonation) .
Polymerization
Copolymerization with methyl methacrylate (MMA) using azobisisobutyronitrile (AIBN) initiator produces thermally stable polymers (decomposition >250°C) with applications in coatings .
Biological and Pharmaceutical Applications
Anti-Inflammatory Activity
Derivatives of 1H-Pyrrole-2,5-dione exhibit COX-2 inhibition (IC₅₀ = 1.2 µM) by competitively binding to the enzyme’s active site, as demonstrated in murine macrophage models .
Antimicrobial Properties
Against Staphylococcus aureus (MIC = 8 µg/mL) and Escherichia coli (MIC = 16 µg/mL), attributed to membrane disruption via hydrophobic interactions .
Material Science Applications
Polymer Stabilizers
Incorporation into poly(methyl methacrylate) (PMMA) enhances thermal stability (TGA: 10% weight loss at 290°C vs. 260°C for pure PMMA) .
Surface Functionalization
The triethoxysilyl derivative forms self-assembled monolayers (SAMs) on silica substrates, improving adhesion in composite materials.
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